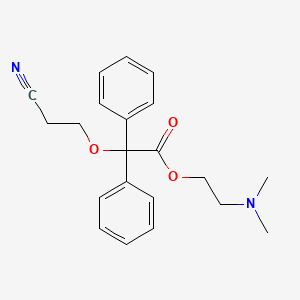
Stearic acid diethanolamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stearic acid diethanolamine salt is a nonionic surfactant widely used in various industries. It is known for its excellent emulsifying, lubricating, thickening, and foaming properties. This compound is commonly found in personal care products such as creams, shampoos, and shaving creams, as well as in industrial applications like textile dyeing and printing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stearic acid diethanolamine salt typically involves the reaction of stearic acid with diethanolamine. There are two main synthetic routes:
Direct Heating Method: Stearic acid is heated with diethanolamine under vacuum conditions to remove trace water.
Aminolysis Reaction: Methyl stearate reacts with diethanolamine under reduced pressure.
Industrial Production Methods
In industrial settings, the production of this compound involves similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity while minimizing energy consumption and equipment costs .
Chemical Reactions Analysis
Types of Reactions
Stearic acid diethanolamine salt undergoes various chemical reactions, including:
Amidation: The reaction of stearic acid with diethanolamine to form the salt.
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Amidation: Requires stearic acid, diethanolamine, and a basic catalyst under vacuum conditions.
Esterification: Involves alcohols and acidic catalysts.
Hydrolysis: Occurs in the presence of water and heat.
Major Products
Amidation: this compound.
Esterification: Ester derivatives of stearic acid.
Hydrolysis: Stearic acid and diethanolamine.
Scientific Research Applications
Stearic acid diethanolamine salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in cell culture media.
Medicine: Utilized in pharmaceutical formulations for its emulsifying and stabilizing properties.
Mechanism of Action
The mechanism of action of stearic acid diethanolamine salt involves its ability to reduce surface tension and form micelles. This property allows it to emulsify and stabilize mixtures of oil and water. The compound interacts with both hydrophilic and hydrophobic molecules, facilitating their dispersion in aqueous solutions .
Comparison with Similar Compounds
Similar Compounds
Stearic acid monoethanolamine salt: Similar in structure but with one ethanolamine group.
Stearic acid triethanolamine salt: Contains three ethanolamine groups, offering different emulsifying properties.
Fatty imidazolines: Another class of surfactants with similar applications but different chemical structures.
Uniqueness
Stearic acid diethanolamine salt is unique due to its balanced hydrophilic and hydrophobic properties, making it an effective emulsifier and stabilizer in a wide range of applications. Its ability to form stable emulsions and gels sets it apart from other similar compounds .
Properties
CAS No. |
70775-86-9 |
|---|---|
Molecular Formula |
C18H36O2.C4H11NO2 C22H47NO4 |
Molecular Weight |
389.6 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-3-1-5-2-4-7/h2-17H2,1H3,(H,19,20);5-7H,1-4H2 |
InChI Key |
RZEWIYUUNKCGKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(CO)NCCO |
Related CAS |
38455-64-0 68444-28-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]-](/img/structure/B13776671.png)
![Dipotassium p-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B13776673.png)
palladium(II)]](/img/structure/B13776679.png)










